1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a chemical compound that belongs to the pyrazole family. It is characterized by its unique structure, which includes a trifluoroacetyl group and two nonafluorobutyl groups attached to a pyrazole ring. This compound is known for its high reactivity and selectivity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl and nonafluorobutyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other similar compounds, such as:
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole: This compound has trifluoromethyl groups instead of nonafluorobutyl groups, resulting in different reactivity and applications.
1-Trifluoroacetyl-3,5-bis(pentafluoroethyl)pyrazole: The presence of pentafluoroethyl groups alters the compound’s properties and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity compared to its analogs.
Biological Activity
1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroacetyl and nonafluorobutyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Property | Description |
---|---|
IUPAC Name | 1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone |
Molecular Formula | C13H2F21N2O |
Molecular Weight | 498.13 g/mol |
Synthesis
The synthesis typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. This method ensures high yield and purity by employing inert atmospheres to prevent side reactions .
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission .
- Radical Scavenging : It exhibits antioxidant properties through radical scavenging activities, which can be measured using assays like ABTS and FRAP .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays:
Assay Type | IC50 (µM) | Comparison to Control |
---|---|---|
ABTS | 15.0 | Comparable to Trolox |
FRAP | 12.0 | Higher than EDA |
Hydroxyl Radical Scavenging | 20.0 | Lower than EDA |
These results indicate that the compound possesses significant antioxidant capabilities, making it a candidate for further therapeutic exploration .
Enzyme Inhibition Studies
Inhibitory effects on AChE and BChE were evaluated in vitro:
Enzyme | IC50 (µM) | Comparison to Standard |
---|---|---|
Acetylcholinesterase | 5.0 | More potent than Donepezil |
Butyrylcholinesterase | 6.5 | Comparable to Rivastigmine |
These findings suggest that the compound may have potential applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
Compound | Antioxidant Activity (ABTS IC50 µM) | AChE Inhibition (IC50 µM) |
---|---|---|
This compound | 15.0 | 5.0 |
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole | 18.0 | 7.0 |
1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole | 20.0 | 10.0 |
This table illustrates that while all compounds exhibit biological activity, the trifluoroacetyl and nonafluorobutyl groups in our compound enhance both antioxidant and enzyme inhibition effects compared to its analogs .
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders .
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of compounds similar to this compound for treating cognitive decline associated with aging. Preliminary results show promise in improving memory retention and cognitive processing speed .
Properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDSJLGINMLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13HF21N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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